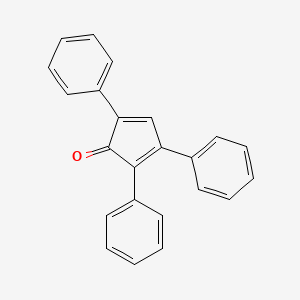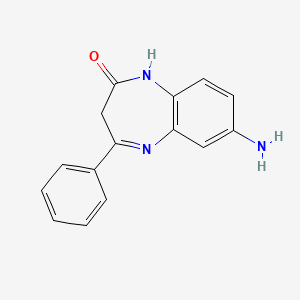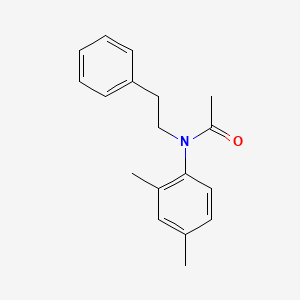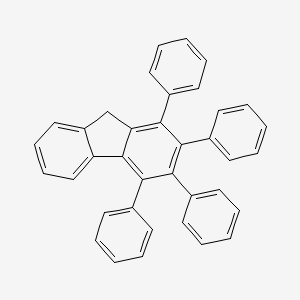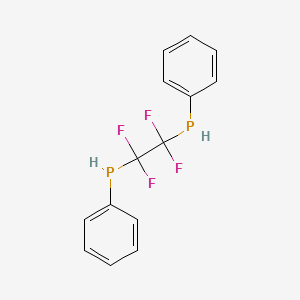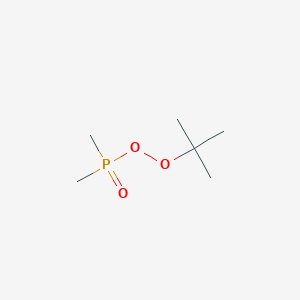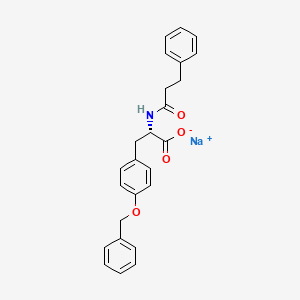
1,5-Diiodopenta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diiodopenta-1,4-diene is an organic compound characterized by the presence of two iodine atoms attached to a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diiodopenta-1,4-diene can be synthesized through the halogenation of penta-1,4-diene. The process typically involves the addition of iodine to the diene under controlled conditions. One common method is the reaction of penta-1,4-diene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diiodopenta-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bonds in the diene system can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form diiodo alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of compounds like 1,5-dimethoxypenta-1,4-diene.
Addition: Formation of 1,5-dibromopenta-1,4-diene.
Oxidation: Formation of 1,5-diiodopenta-1,4-diol.
Reduction: Formation of 1,5-diiodopentane.
Applications De Recherche Scientifique
1,5-Diiodopenta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1,5-diiodopenta-1,4-diene involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the iodine atoms. The compound can act as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives. The iodine atoms can also undergo substitution, leading to the formation of new carbon-iodine bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,4-Pentadiene: A non-halogenated analog of 1,5-diiodopenta-1,4-diene.
1,5-Dibromopenta-1,4-diene: A similar compound with bromine atoms instead of iodine.
Uniqueness
This compound is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for radiolabeling. The compound’s conjugated diene system also makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H6I2 |
|---|---|
Poids moléculaire |
319.91 g/mol |
Nom IUPAC |
1,5-diiodopenta-1,4-diene |
InChI |
InChI=1S/C5H6I2/c6-4-2-1-3-5-7/h2-5H,1H2 |
Clé InChI |
PSYRQZJSTOQMOF-UHFFFAOYSA-N |
SMILES canonique |
C(C=CI)C=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
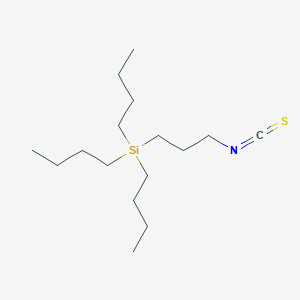
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)

